

Spectroscopic Data for the Identification of Deisopropylatrazine: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	Deisopropylatrazine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **Deisopropylatrazine** (DIA), a primary metabolite of the herbicide atrazine. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for researchers in environmental science, toxicology, and drug development who require precise analytical methods for the detection and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Deisopropylatrazine**. While complete, officially published, and assigned spectra are not readily available in all databases, the following provides an overview of expected signals and general experimental protocols.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for **Deisopropylatrazine**



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~1.2	Triplet	3H	~7	-CH₃ (Ethyl group)
~3.4	Quartet	2H	~7	-CH ₂ - (Ethyl group)
~5.0 - 6.0	Broad Singlet	2H	-	-NH ₂
~6.5 - 7.0	Broad Singlet	1H	-	-NH- (Ethylamino group)

Note: Predicted values are based on the analysis of similar triazine structures and general principles of NMR spectroscopy. Actual chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Deisopropylatrazine**

Chemical Shift (δ) ppm	Assignment
~15	-CH₃ (Ethyl group)
~35	-CH ₂ - (Ethyl group)
~165	C-CI (Triazine ring)
~168	C-NH₂ (Triazine ring)
~170	C-NH- (Triazine ring)

Note: Predicted values are based on the analysis of similar triazine structures. The quaternary carbons of the triazine ring will exhibit distinct chemical shifts.

Experimental Protocols

A general protocol for obtaining NMR spectra of **Deisopropylatrazine** is as follows:



1.2.1. Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of **Deisopropylatrazine** standard for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1]
- Homogenization: Ensure complete dissolution by vortexing the sample. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the analyte.
- Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added.[3]

1.2.2. NMR Data Acquisition

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration are required compared to ¹H NMR.[1]
 - The spectral width should encompass the expected carbon chemical shift range (e.g., 0-200 ppm).





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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **Deisopropylatrazine** by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for Deisopropylatrazine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Medium, Broad	N-H stretching (amine and amide groups)
~2970 - 2850	Medium	C-H stretching (aliphatic)
~1620	Strong	C=N stretching (triazine ring)
~1550	Strong	N-H bending (amine)
~800	Strong	C-Cl stretching

Note: Data obtained from the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem. The KBr-Pellet technique was used for sample preparation.[4]



Experimental Protocols

A common method for preparing a solid sample like **Deisopropylatrazine** for IR analysis is the KBr pellet method.

2.2.1. Sample Preparation (KBr Pellet Method)

- Grinding: Grind 1-2 mg of the **Deisopropylatrazine** standard with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation: Transfer the powder to a pellet-forming die.
- Pressing: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Analysis: Place the pellet in the sample holder of the FTIR spectrometer.

2.2.2. IR Data Acquisition

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Acquire the IR spectrum of the **Deisopropylatrazine** pellet over the mid-IR range (typically 4000-400 cm⁻¹).



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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of **Deisopropylatrazine**, as well as to elucidate its structure through fragmentation analysis.

Data Presentation

Table 4: GC-MS Spectroscopic Data for **Deisopropylatrazine**

m/z	Relative Intensity (%)	Assignment
173	100	[M]+ (Molecular Ion)
158	~50	[M - CH ₃] ⁺
131	~40	[M - C ₂ H ₄ N] ⁺
104	~30	[M - C2H5N2CI]+
68	~25	[C ₃ H ₄ N ₂] ⁺

Note: Data is based on Electron Ionization (EI) mass spectra from the NIST Chemistry WebBook and PubChem.[4]

Table 5: LC-MS/MS Spectroscopic Data for **Deisopropylatrazine**

Precursor Ion [M+H]+ (m/z)	Product Ions (m/z)	Collision Energy	Ionization Mode
174.0541	132.0322, 96.0555, 79.0057	Ramp 20-70% (nominal)	ESI-Positive

Note: Data from PubChem, representing common fragments observed in tandem mass spectrometry.[4] The fragmentation of the protonated molecule [M+H]⁺ at m/z 174 often involves the loss of the ethyl group and other neutral losses from the triazine ring.[5]



Experimental Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a stock solution of **Deisopropylatrazine** in a suitable solvent (e.g., methanol or ethyl acetate).
 - For environmental samples, a solid-phase extraction (SPE) cleanup may be necessary to remove matrix interferences.[6][7]

GC Conditions:

- Injector: Splitless injection is commonly used for trace analysis.
- Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
 is typically employed.
- Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C).[8]

MS Conditions:

- Ionization: Electron Ionization (EI) at 70 eV is standard.
- Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
- Detection Mode: Full scan mode is used for identification, while selected ion monitoring
 (SIM) mode can be used for quantification to enhance sensitivity.[6][7]

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Preparation:
 - Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol/water mixture).



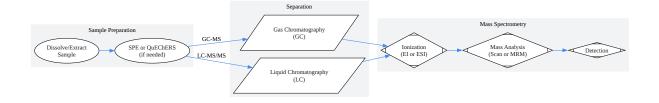
For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
 extraction or solid-phase extraction (SPE) is often performed.[9][10]

• LC Conditions:

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.[11][12]

MS/MS Conditions:

- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecule [M+H]+.[11][12]
- Mass Analyzer: A triple quadrupole or Q-TOF mass spectrometer is used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where
 the precursor ion is selected and fragmented, and a specific product ion is monitored.



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Mass Spectrometry Experimental Workflow

This guide provides foundational spectroscopic data and methodologies for the confident identification of **Deisopropylatrazine**. Researchers are encouraged to use this information as a starting point and to develop and validate their own specific methods based on the instrumentation and matrices relevant to their work.

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